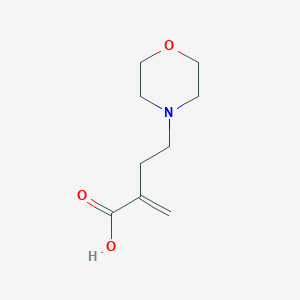
2-Methylene-4-morpholinobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylene-4-morpholinobutanoic acid is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol It is characterized by the presence of a methylene group attached to a morpholine ring and a butanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylene-4-morpholinobutanoic acid typically involves the reaction of morpholine with a suitable butanoic acid derivative under controlled conditions. One common method involves the use of a methylene donor, such as formaldehyde, in the presence of a catalyst to introduce the methylene group into the morpholine ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
2-Methylene-4-morpholinobutanoic acid can undergo various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form a saturated derivative.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylene group can yield a ketone or aldehyde, while reduction can produce a fully saturated butanoic acid derivative .
科学研究应用
2-Methylene-4-morpholinobutanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Methylene-4-morpholinobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methylene group can act as a reactive site for binding or modification of these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
4-Morpholinebutanoic acid: Lacks the methylene group, resulting in different reactivity and applications.
2-Methylene-4-piperidinobutanoic acid: Similar structure but with a piperidine ring instead of morpholine, leading to different chemical properties.
属性
分子式 |
C9H15NO3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC 名称 |
2-methylidene-4-morpholin-4-ylbutanoic acid |
InChI |
InChI=1S/C9H15NO3/c1-8(9(11)12)2-3-10-4-6-13-7-5-10/h1-7H2,(H,11,12) |
InChI 键 |
UCGBSSCGJKSPAR-UHFFFAOYSA-N |
规范 SMILES |
C=C(CCN1CCOCC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


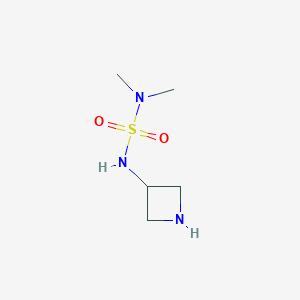
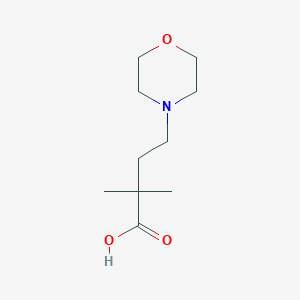
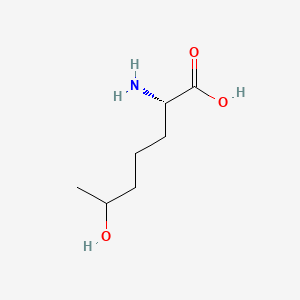
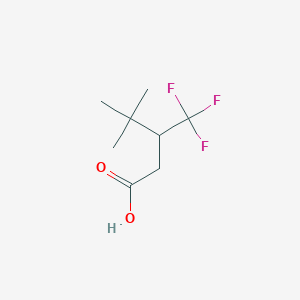
![Tert-butyl 2,2-dioxo-hexahydro-2lambda6-thieno[3,4-c]thiophene-3a-carboxylate](/img/structure/B15312126.png)
![Ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B15312127.png)

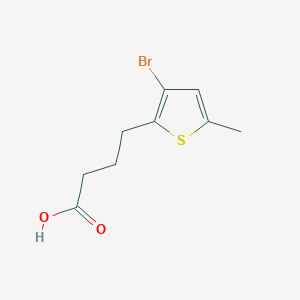
![(4,4-Difluorospiro[2.2]pentan-1-yl)methanamine](/img/structure/B15312149.png)
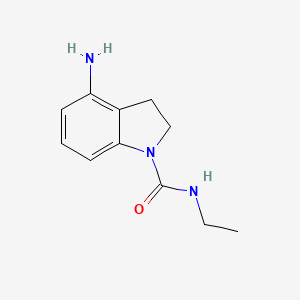
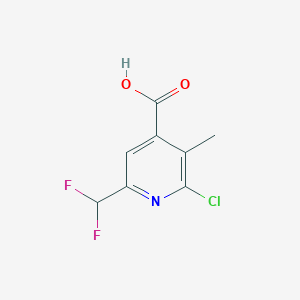
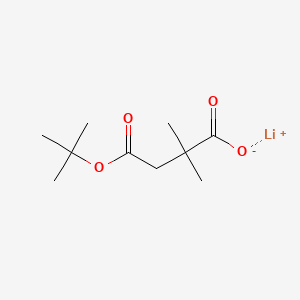
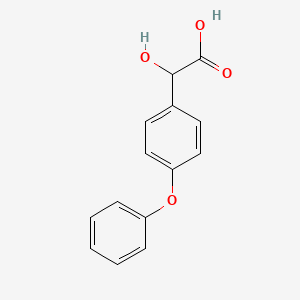
![N-[(4-bromophenyl)methyl]-4-fluoro-N-methylbenzene-1-sulfonamide](/img/structure/B15312198.png)
